Product packaging for 6-fluoro-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 75893-82-2)

6-fluoro-3,4-dihydroquinolin-2(1H)-one

カタログ番号: B1283128
CAS番号: 75893-82-2
分子量: 165.16 g/mol
InChIキー: MRNDBGXTEBTIEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of the Dihydroquinolin-2(1H)-one Scaffold in Drug Discovery

The dihydroquinolin-2(1H)-one, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a privileged scaffold in drug discovery. nih.gov This bicyclic structure is a key building block in the synthesis of a wide range of biologically active compounds. bohrium.com Both natural and synthetic compounds containing this core structure exhibit a diverse array of effects, with some showing therapeutic potential in treating various disorders. nih.gov

The versatility of the dihydroquinolin-2(1H)-one scaffold allows for molecular interactions with various pharmaceutical target proteins. bohrium.com Derivatives of this structure have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, antimalarial, and analgesic properties. For instance, certain derivatives have shown promise as potent norepinephrine (B1679862) reuptake inhibitors and have been investigated for their potential in treating glioblastoma multiforme by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2). nih.govmdpi.com The adaptability of this scaffold makes it a valuable starting point for the development of new drugs targeting a wide range of diseases. mdpi.com

Overview of Fluorinated Heterocycles in Pharmaceutical Sciences

The introduction of fluorine into heterocyclic compounds represents a pivotal advancement in modern medicinal chemistry. tandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for optimizing the pharmacological profiles of drug candidates. tandfonline.comacs.org Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com

The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.comresearchgate.net Fluorination can also modulate the acidity or basicity of nearby functional groups, which can improve a compound's membrane permeability. tandfonline.comresearchgate.net The incorporation of fluorine into heterocyclic structures, such as the dihydroquinolin-2(1H)-one scaffold, can therefore lead to the development of more potent and effective therapeutic agents. chim.it

Historical Context and Evolution of Quinolone-Based Therapeutics

The history of quinolone-based therapeutics dates back to the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. nih.govresearchgate.net This first-generation quinolone had a narrow spectrum of activity, primarily against Gram-negative bacteria, and was mainly used for treating urinary tract infections. nih.govscispace.com

A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom at the 6-position of the quinolone ring, leading to the development of fluoroquinolones like norfloxacin. infectweb.comnih.gov This modification dramatically enhanced the antibacterial potency and expanded the spectrum of activity to include Gram-positive bacteria. nih.govoup.com Subsequent generations of fluoroquinolones, such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, further improved upon these properties, offering better tissue penetration and efficacy against a wider range of pathogens, including drug-resistant strains. nih.govinfectweb.com The evolution of quinolones demonstrates the profound impact that structural modifications, particularly fluorination, can have on the therapeutic potential of a drug class. nih.gov

Data Tables

Table 1: Key Milestones in the Development of Quinolone Antibiotics

DecadeKey DevelopmentExample Compound(s)Impact on Antibacterial Therapy
1960sDiscovery of the first quinolone. nih.govscispace.comNalidixic AcidNarrow-spectrum activity, primarily for urinary tract infections. nih.gov
1970sIntroduction of the 6-fluoro group. infectweb.comnih.govNorfloxacinEnhanced potency and broader spectrum of activity. nih.govoup.com
1980sDevelopment of more systemically active fluoroquinolones. oup.comCiprofloxacin, OfloxacinWidespread clinical use for various systemic infections. oup.com
1990s-PresentEmergence of "respiratory quinolones" and newer generations. infectweb.comLevofloxacin, Moxifloxacin, GarenoxacinImproved activity against Gram-positive and drug-resistant bacteria. infectweb.com

Table 2: Influence of Fluorine Substitution on Drug Properties

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedThe carbon-fluorine bond is very strong and resistant to cleavage. tandfonline.comacs.org
Bioavailability ImprovedCan alter lipophilicity and pKa, enhancing membrane permeability. tandfonline.comresearchgate.net
Binding Affinity EnhancedThe high electronegativity of fluorine can lead to favorable interactions with target proteins. tandfonline.com
Potency IncreasedA combination of improved stability, bioavailability, and binding affinity often leads to higher potency. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B1283128 6-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 75893-82-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNDBGXTEBTIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546804
Record name 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75893-82-2
Record name 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 3,4 Dihydroquinolin 2 1h One and Its Analogues

Established Synthetic Routes to the Core Scaffold

The construction of the 3,4-dihydroquinolin-2(1H)-one core, also known as a hydrocarbostyril, is a well-established process in organic synthesis. These methods often involve the cyclization of a linear precursor derived from an appropriately substituted aniline. For the synthesis of the 6-fluoro derivative, a common starting material is 3-(4-fluorophenyl)propanoic acid or its derivatives.

One of the most direct methods is the intramolecular Friedel-Crafts acylation or a related cyclization. This typically involves the conversion of a 3-arylpropanoic acid to a more reactive species, such as an acid chloride or by using a strong acid catalyst like polyphosphoric acid (PPA), which promotes the ring-closing reaction. Another prominent approach involves the cyclization of N-substituted 3-phenylpropanamides.

Domino reactions, which combine multiple transformations in a single operation without isolating intermediates, have also emerged as an efficient strategy for synthesizing dihydroquinolinone scaffolds. nih.gov These can involve sequences such as reduction or oxidation followed by cyclization, or acid-catalyzed ring closures. nih.gov For instance, the hydrogenation of a substituted cinnamic acid derivative followed by an in-situ cyclization can yield the desired dihydroquinolinone ring system.

Reaction Type Typical Starting Materials Key Reagents/Conditions Product
Intramolecular Acylation3-(4-Fluorophenyl)propanoic acidSOCl₂, AlCl₃ or Polyphosphoric Acid (PPA)6-Fluoro-3,4-dihydroquinolin-2(1H)-one
Reductive CyclizationEthyl 2-cyano-3-(4-fluorophenyl)acrylateH₂, Raney Nickel, then heatThis compound
Domino Reaction2-Aminoacetophenone and aldehydesChiral catalysts, various conditionsSubstituted 2,3-dihydro-4(1H)-quinolinones nih.gov

Advanced Strategies for Fluorine Introduction and Functionalization

While building the scaffold from a fluorinated precursor is common, modern synthetic chemistry offers advanced methods for introducing fluorine at later stages of a synthesis. nih.govnih.gov This approach, known as late-stage fluorination, is highly valuable in drug discovery for rapidly creating analogues. nih.gov

Methods for incorporating fluorine into organic molecules can be broadly categorized as electrophilic or nucleophilic fluorination. researchgate.net

Electrophilic Fluorination : This involves using reagents that act as a source of "F+". Reagents like Selectfluor® (F-TEDA-BF₄) are widely used to fluorinate electron-rich aromatic rings or enolates. harvard.edu A pre-existing dihydroquinolin-2(1H)-one could potentially be fluorinated directly at the C-6 position if the electronic properties of the ring are suitable.

Nucleophilic Fluorination : This strategy employs a source of fluoride (B91410) anion (F⁻), such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), to displace a leaving group on the aromatic ring. A common example is the Sandmeyer reaction, where an amino group at the C-6 position is converted to a diazonium salt, which is then displaced by fluoride.

Additionally, metal-mediated fluorination techniques have gained prominence, enabling the precise introduction of fluorine under relatively mild conditions. nih.gov These methods can expand the scope of substrates amenable to late-stage fluorination.

Derivatization Approaches for Structural Diversification

Once the this compound core is synthesized, its structure can be extensively modified to explore structure-activity relationships. Derivatization can occur at the amide nitrogen, the aromatic ring, or through the attachment of larger chemical moieties.

The nitrogen atom of the lactam ring is a common site for functionalization. The reaction typically proceeds via deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic amide anion. This anion can then react with various electrophiles, such as alkyl halides, benzyl (B1604629) halides, or acyl chlorides, to yield N-substituted derivatives. This approach is fundamental in the synthesis of many pharmaceuticals containing six-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.org

Electrophile Type Example Reagent Base Resulting N-Substituent
Alkyl HalideEthyl iodideNaH-CH₂CH₃ (N-ethyl)
Benzyl HalideBenzyl bromideK₂CO₃-CH₂Ph (N-benzyl)
Acyl ChlorideAcetyl chlorideEt₃N-C(O)CH₃ (N-acetyl)

The aromatic ring of the quinolinone scaffold can undergo electrophilic aromatic substitution. The existing substituents—the activating N-acyl group and the deactivating but ortho-, para-directing fluorine atom—influence the regioselectivity of these reactions. The strongest activation is at the C-7 position (para to the nitrogen), making it a primary site for substitution.

A common modification is nitration. Treating this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can selectively introduce a nitro group, often at the C-7 position, to yield 6-fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one. scbt.comresearchgate.net This nitro group can then serve as a handle for further transformations, such as reduction to an amino group. Other electrophilic reactions like halogenation or sulfonation can also be employed to functionalize the aromatic ring.

The incorporation of additional heterocyclic rings is a key strategy in drug design. This is often achieved by first installing a leaving group (like a halogen) on the aromatic ring, typically at the C-7 position. Subsequently, a nucleophilic heterocycle, such as piperazine (B1678402), can displace the leaving group via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This SNAr reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds between the quinolinone core and various nitrogen-containing heterocycles. This strategy is widely used in the synthesis of fluoroquinolone antibacterials, which often feature a piperazinyl group at the C-7 position. researchgate.net

Reaction Quinolinone Precursor Heterocycle Key Reagents/Conditions Product Moiety
SNAr7-Chloro-6-fluoro-dihydroquinolinonePiperazineK₂CO₃, DMSO, heat7-Piperazinyl-6-fluoro-dihydroquinolinone
Buchwald-Hartwig7-Bromo-6-fluoro-dihydroquinolinoneThiophene-2-carboxamidinePd catalyst, ligand, base7-(Thiophen-2-yl(imino)methyl)amino

Conjugating the quinolinone scaffold to peptides can lead to derivatives with novel biological properties. This strategy requires a functional handle on the quinolinone core that is suitable for standard peptide coupling reactions. A common approach involves introducing an amino or carboxylic acid group onto the aromatic ring.

For example, a 7-amino-6-fluoro-dihydroquinolinone (obtained via reduction of the corresponding 7-nitro derivative) can be coupled to the C-terminus of a peptide using coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Conversely, if a carboxylic acid is introduced onto the quinolinone, it can be coupled to the N-terminus of a peptide. These methods allow for the systematic synthesis of quinolinone-peptide conjugates. nih.gov

Pharmacological Spectrum and Biological Activities of 6 Fluoro 3,4 Dihydroquinolin 2 1h One Derivatives

Antimicrobial Efficacy

The antimicrobial properties of 6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives are a cornerstone of their pharmacological profile. These compounds have shown effectiveness against a variety of microbial pathogens, including both bacteria and fungi.

Antibacterial Activity (Gram-Positive and Gram-Negative)

Derivatives of this compound have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. orientjchem.orgnih.gov The mechanism of action for many of these quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. nih.govnih.gov

Research has shown that modifications to the core structure, particularly at the C-7 position with piperazinyl groups, can lead to potent antibacterial agents. researchgate.netnih.gov For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids exhibited significant antibacterial activity. researchgate.netnih.gov One of the most potent compounds from this series, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, displayed notable in vitro antimicrobial activity with low minimum inhibitory concentrations (MICs) against several bacterial strains. researchgate.netnih.gov

The antibacterial spectrum often includes clinically relevant pathogens. Studies have highlighted activity against Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. researchgate.netnih.gov The activity of these derivatives is often comparable to or even greater than some established antibiotics. For example, certain novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives have shown potent inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain MIC (µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Staphylococcus aureus 4.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Staphylococcus epidermidis 3.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Micrococcus luteus 3.1
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Bacillus cereus 2.4
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Escherichia coli 1

Antifungal Activity

While the antibacterial properties of fluoroquinolones are well-documented, some derivatives of this compound also exhibit antifungal activity. orientjchem.orgresearchgate.net The extent of this activity can be influenced by the specific substitutions on the quinolone ring.

For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were evaluated for their antifungal properties against Candida albicans and Aspergillus niger. researchgate.netnih.gov While the antibacterial effects of these compounds were significant, their antifungal activity was generally weaker. researchgate.netnih.gov The compound 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed an MIC of 25 µg/mL against Candida albicans and over 100 µg/mL against Aspergillus niger. researchgate.netnih.gov

Other studies on fluorinated quinoline (B57606) analogs have reported good antifungal activity against a range of phytopathogenic fungi. nih.gov For instance, certain derivatives have shown moderate to good activity against Alternaria solani, Pyricularia oryzae, Phytophthora capsici, and Fusarium oxysporum. nih.gov

Table 2: In Vitro Antifungal Activity of a Selected this compound Derivative

Compound Fungal Strain MIC (µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Candida albicans 25

Anticancer and Antitumor Potential

Beyond their antimicrobial effects, derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antitumor potential. orientjchem.orgnih.gov Their mechanisms of action are multifaceted, involving the inhibition of key enzymes in cancer progression and the induction of programmed cell death.

Inhibition of Kinase Targets (e.g., VEGFR2, CDK5)

A crucial mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov

Several studies have focused on designing this compound derivatives as potent VEGFR-2 inhibitors. nih.govfmhr.org Molecular docking and dynamics studies have shown that these compounds can bind effectively to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. nih.govfmhr.org For example, novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and shown to have potential as VEGFR-2 inhibitors for the treatment of glioblastoma multiforme. nih.gov The presence of a fluoro group on the phenyl ring of some derivatives has been shown to result in potent anti-VEGFR-2 activity. nih.gov While direct inhibition of Cyclin-Dependent Kinase 5 (CDK5) by these specific derivatives is less extensively documented in the provided context, the inhibition of various kinases is a known anticancer strategy, and the structural scaffold of quinolinones is present in inhibitors of other kinases involved in cancer.

Topoisomerase Inhibition (e.g., Topoisomerase I, DNA Gyrase)

Another significant anticancer mechanism of this compound derivatives is the inhibition of topoisomerases. nih.govmdpi.com Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. mdpi.commdpi.com Their inhibition leads to DNA damage and ultimately, cell death. mdpi.com

Fluoroquinolone derivatives have been shown to act as dual inhibitors of topoisomerase I and topoisomerase II. nih.gov For instance, a novel ciprofloxacin (B1669076) derivative was found to exert dual binding and inhibition of both topoisomerase I and II, leading to significant antiproliferative effects against lung and liver cancer cells. nih.govmdpi.com This dual inhibition is a desirable trait in anticancer drugs as it can potentially overcome resistance mechanisms associated with single-target agents. As mentioned in the antibacterial section, these compounds are also well-known inhibitors of bacterial DNA gyrase, a type II topoisomerase. nih.govnih.gov

Induction of Cell Death in Cancer Cell Lines

Derivatives of this compound have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.gov This is often a downstream effect of topoisomerase inhibition and DNA damage. nih.gov

Studies have demonstrated that these compounds can induce cell cycle arrest, typically at the G2/M phase, which precedes apoptosis. nih.govnih.gov For example, a novel ciprofloxacin derivative was shown to cause cell cycle arrest at the G2/M phase and increase the percentage of apoptotic cells in both A549 lung cancer and HepG2 liver cancer cell lines. nih.gov The induction of apoptosis is often confirmed by observing an increase in the expression of key apoptotic markers such as cleaved caspase-3. nih.gov

Furthermore, some tetrahydroquinolinone derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov The activation of caspase-3/7, which plays a crucial role in the execution phase of apoptosis, has also been observed in glioblastoma cells treated with tetrahydroquinoline derivatives. tuni.fi

Table 3: Anticancer Activity of a Selected this compound Derivative

Compound Cancer Cell Line Effect
Novel Ciprofloxacin Derivative A549 (Lung Cancer) Inhibition of proliferation, cell cycle arrest at G2/M, induction of apoptosis

Cell Cycle Modulation

Derivatives of the broader fluoroquinolone class, to which this compound belongs, have been identified as potent antiproliferative agents that can induce cell cycle arrest in cancer cells. nih.govnih.govmdpi.com This activity is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.govnews-medical.net The interruption of this enzyme's function leads to DNA damage and triggers cellular checkpoints that halt the cell cycle, ultimately leading to apoptosis. nih.gov

Research has shown that specific ciprofloxacin derivatives, which share the fluoroquinolone core, can cause cell cycle arrest in the S-phase and G2/M phases. nih.govnih.gov For instance, one ciprofloxacin derivative demonstrated the ability to induce S-phase cell cycle arrest and trigger apoptosis. nih.gov Another study on novel fluoroquinolone analogs revealed that the most active derivatives induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. news-medical.net This suggests that the mechanism of antiproliferative activity for these compounds involves a direct interference with the progression of the cell cycle.

Table 1: Cell Cycle Modulation by Fluoroquinolone Derivatives

Derivative Class Cell Line(s) Affected Cell Cycle Phase(s) Associated Mechanism(s) Reference(s)
Ciprofloxacin Derivative Ovarian (OVCAR-3), Lung (A549) S-phase Induction of apoptosis, modulation of MAPK/ERK and p53/Bax/Bcl2 pathways nih.gov
Ciprofloxacin Derivative Human melanoma (LOX IMVI) S-phase Topoisomerase I and II inhibition, apoptosis induction nih.gov
Ciprofloxacin Hydrazide Derivatives Breast cancer (MCF-7) G2/M phase Topoisomerase II inhibition news-medical.net
General Fluoroquinolones Various tumor cell lines S and G2/M phases Topoisomerase II inhibition, apoptosis induction nih.gov

Neuropharmacological Applications

The 3,4-dihydroquinolin-2(1H)-one framework is a key pharmacophore for agents targeting the central nervous system. Derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders.

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their potential as novel antidepressants. nih.gov Notably, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride demonstrated antidepressant-like activity in preclinical models. In the forced-swimming test in mice, a single administration of this compound significantly reduced immobility time, an effect not observed with the tricyclic antidepressant imipramine (B1671792) after a single dose. nih.gov The mechanism of action for these antidepressant-like effects is suggested to be related to sigma receptor agonism. nih.gov

The 3,4-dihydroquinolin-2(1H)-one scaffold is a component of the atypical antipsychotic aripiprazole (B633), highlighting its importance in the development of dopamine (B1211576) receptor modulators. nih.gov In a pilot study, a series of new 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and assessed for their in vitro affinity for the dopamine D2 receptor (D2R). nih.gov Among the synthesized compounds, one derivative exhibited the highest D2R affinity. nih.gov Furthermore, research into compounds structurally related to aripiprazole has led to the discovery of derivatives with high affinity for the D2 receptor subtype, with some exhibiting Ki values of less than 0.3 nM and showing greater than 50-fold selectivity for D2 over D3 receptors. researchgate.net These compounds were identified as partial agonists at both D2 and D3 receptors. researchgate.net

Table 2: Dopamine D2 Receptor (D2R) Binding Affinities of 3,4-Dihydroquinolin-2(1H)-one Derivatives

Compound Receptor Subtype Binding Affinity (Ki) Functional Activity Reference
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate D2 < 0.3 nM Partial Agonist researchgate.net
7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate D2 < 0.3 nM Partial Agonist researchgate.net

Derivatives of 6-nitrocatecholamines, which are potential products of the reaction between nitric oxide and catecholamines, have been shown to be reversible and competitive inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Specifically, 6-nitrodopamine and 6-nitronoradrenaline inhibit nNOS with Ki values of 45 µM and 52 µM, respectively. nih.gov These compounds are thought to interfere with nNOS activity by binding near the substrate and tetrahydrobiopterin-binding sites. nih.gov While not directly derivatives of this compound, this research indicates that molecules with related structures can effectively inhibit nNOS.

Enzyme Inhibition Beyond Kinases and Topoisomerases

Beyond their effects on kinases and topoisomerases involved in cancer, derivatives of the dihydroquinolinone scaffold have been investigated for their inhibitory activity against other classes of enzymes with therapeutic relevance.

A series of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govsemanticscholar.org The tumor-associated isoform, hCA IX, was the most inhibited, with inhibition constants (Ki) in the nanomolar range (243.6 nM to 2785.6 nM). nih.govsemanticscholar.org In contrast, most of these derivatives were weak inhibitors of the cytosolic isoforms hCA I and hCA II, with only a few showing Ki values below 10 µM. nih.govsemanticscholar.org The membrane-anchored isoform hCA IV was not inhibited by these compounds. nih.govsemanticscholar.org Another study involving dipeptide-dihydroquinolinone derivatives showed moderate to good in vitro inhibitory properties against hCA IX and hCA XII, with inhibition constants in the micromolar range, while showing no activity against hCA I and hCA II. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives

Isoform Range of Inhibition Constants (Ki) Reference(s)
hCA I Weak inhibition (most > 10 µM) nih.govsemanticscholar.org
hCA II Weak inhibition (most > 10 µM) nih.govsemanticscholar.org
hCA IX 243.6 nM - 2785.6 nM nih.govsemanticscholar.org
hCA XII 2.0 µM - 8.6 µM nih.gov

Other Noteworthy Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities beyond their primary therapeutic targets. These explorations have revealed potential applications in diverse areas of medicine, leveraging the unique chemical properties conferred by the fluorinated quinolinone core.

Antiviral Properties (e.g., Anti-HIV, Anti-Hepatitis)

The quinoline scaffold is a privileged structure in medicinal chemistry and has served as a foundation for developing agents against various viral pathogens. Certain styrylquinoline derivatives, which share a core quinoline structure, have demonstrated anti-HIV activity. nih.gov The broader class of isoquinoline (B145761) alkaloids has also been identified as having potential antiviral activity, notably against influenza viruses. nih.gov

Research into specific derivatives has identified compounds with inhibitory properties against HIV-1. For instance, acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), have shown significant efficacy. One such derivative incorporating a 1,2,4-triazole (B32235) substituent displayed activity comparable to doravirine. nuft.edu.ua While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic structures in antiviral drug discovery. Further investigation into the specific antiviral spectrum of this compound derivatives is warranted to determine their potential against viruses like HIV and hepatitis.

Antioxidant Activity

Oxidative stress is implicated in numerous pathological conditions, making the development of effective antioxidants a key research area. Derivatives of quinoline have been evaluated for their ability to counteract oxidative processes. Studies on 1,4-dihydropyridine (B1200194) derivatives containing a fluoroquinoline moiety have shown potent antioxidant activity. gavinpublishers.com

In the β-carotene/linoleic acid assay, certain compounds demonstrated significant radical scavenging capabilities. For example, a derivative featuring an 8-fluoroquinoline (B1294397) substituent, Diethyl 4-(8-fluoroquinolin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, exhibited a high relative antioxidant activity (RAA) of 80%. This was superior to the 49% RAA of the standard, L-ascorbic acid. gavinpublishers.com Research suggests that the antioxidant properties are influenced by the substituents on the aromatic ring, with electron-releasing groups generally enhancing activity. gavinpublishers.com The mechanism often involves scavenging free radicals, thereby preventing the oxidation of crucial biological molecules. gavinpublishers.commdpi.com The presence of phenolic constituents in some quinoline derivatives also contributes to their antioxidant capacity. researchgate.net

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer therapies. A series of novel dihydroquinolin-4(1H)-one derivatives have been designed and evaluated as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.govrsc.org

One of the most potent compounds identified, referred to as 6t in a study, demonstrated remarkable antiproliferative activities against four different cancer cell lines, with IC₅₀ values ranging from 0.003 to 0.024 µM. nih.gov This compound also showed significant tubulin polymerization inhibitory activity with an IC₅₀ of 3.06 µM. nih.gov Mechanistic studies confirmed that this derivative arrests the cell cycle in the G₂/M phase and induces apoptosis in cancer cells. nih.gov Similarly, fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone have been shown to inhibit microtubule formation, leading to cytotoxic effects against cancer cell lines. nih.gov

Inhibitory Activities of Dihydroquinolinone Derivatives on Tubulin Polymerization and Cancer Cell Proliferation
CompoundTargetActivity MetricValueCell Line(s)
Compound 6t (dihydroquinolin-4(1H)-one derivative)Tubulin PolymerizationIC₅₀3.06 µMBiochemical Assay
Compound 6t (dihydroquinolin-4(1H)-one derivative)Cell ProliferationIC₅₀0.003-0.024 µMFour Cancer Cell Lines
7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-oneMitosis ProgressionInhibits Microtubule FormationCCRF-CEM
Compound 3c (5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one derivative)Cell DivisionIC₅₀5.9 µMA549

Antimalarial Activity

The quinoline core is the cornerstone of several critical antimalarial drugs, including chloroquine (B1663885). nih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents. Research into novel quinoline derivatives has yielded compounds with moderate to high antimalarial activities. mdpi.com

In vitro evaluations against P. falciparum have shown that certain synthesized quinoline derivatives possess IC₅₀ values ranging from 0.014 to 15.87 μg/mL. mdpi.com Specific compounds demonstrated excellent activity, comparable or superior to the standard drug chloroquine. mdpi.com For example, styrylquinoline derivatives have shown potent activity against chloroquine-resistant strains of the malaria parasite. nih.gov The substitution of a fluorine atom with chlorine in some series led to an enhancement of antiplasmodial activity, and the presence of a fluoro or trifluoromethyl group on an associated benzene (B151609) ring also resulted in potent activity against the Dd2 resistant strain. nih.gov

Antimalarial Activity of Quinoline Derivatives against P. falciparum
Compound Class/DerivativeP. falciparum StrainActivity MetricValue
Novel Quinoline Derivatives (General)Not SpecifiedIC₅₀ Range0.014–15.87 µg/mL
Compound 29 (Chlorostyrylquinoline)Dd2 (Resistant)EC₅₀4.8 ± 2.0 nM
Compound 24 (Chlorostyrylquinoline)Dd2 (Resistant)EC₅₀10.9 ± 1.9 nM
Compound 31 (Chlorostyrylquinoline)Dd2 (Resistant)EC₅₀5.9 ± 1.4 nM

Mechanistic Insights into Biological Action

Cellular Pathway Modulation

By inhibiting their respective targets, derivatives of 6-fluoro-3,4-dihydroquinolin-2(1H)-one can profoundly modulate critical cellular signaling pathways.

When targeting VEGFR-2, quinolinone-based inhibitors block the signaling cascade initiated by VEGF. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream pathways essential for angiogenesis, such as the PI3K/Akt, ERK1/2/p38 MAPK, and FAK signaling pathways. nih.gov The inhibition of these pathways in endothelial cells leads to a suppression of proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels. nih.gov Furthermore, some derivatives have been shown to induce G2/M phase cell-cycle arrest and apoptosis in endothelial cells, further contributing to their anti-angiogenic effects. nih.gov

In the context of antibacterial action, the stabilization of the DNA-gyrase/topoisomerase-DNA complex by fluoroquinolones triggers a specific cellular response. The blockage of DNA replication forks leads to the induction of the SOS response, a bacterial DNA damage repair system. researchgate.net However, the persistent DNA double-strand breaks generated by the trapped complexes overwhelm this repair system, ultimately resulting in bacterial death. nih.govresearchgate.net

Structure-Mechanism Relationships

The relationship between the chemical structure of this compound derivatives and their biological mechanism is a key area of research. Minor modifications to the scaffold can lead to significant changes in target selectivity and potency.

Structure Activity Relationship Sar Studies of 6 Fluoro 3,4 Dihydroquinolin 2 1h One Derivatives

Influence of Fluoro Substitution on Bioactivity and Selectivity

One of the most significant contributions of the fluoro group is the enhancement of metabolic stability. researchgate.net The C-F bond is considerably stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. By placing the fluorine atom at the 6-position, a common site for aromatic hydroxylation, metabolic inactivation of the compound is hindered. This leads to an improved pharmacokinetic profile, including a longer half-life and greater bioavailability. For instance, in studies of structurally similar 3,4-dihydroquinazoline derivatives, fluoro-substitution was employed as a bioisosteric strategy to overcome poor metabolic stability. This modification resulted in an approximate two-fold increase in liver metabolic stability in both rat and human microsome assays compared to the non-fluorinated analogue. nih.gov

Impact of Aromatic Ring Substituents on Pharmacological Profiles (e.g., C-7)

Modifications to the aromatic ring of the 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold, particularly at the C-7 position, are a primary strategy for optimizing pharmacological activity. This position is often solvent-exposed when the molecule is bound to a target protein, making it an ideal point for introducing substituents that can forge additional interactions, improve solubility, or modulate electronic properties without disrupting the core binding interactions.

A common and highly effective modification is the introduction of a cyclic amine, such as a piperazine (B1678402) ring, at the C-7 position. This substitution is a hallmark of many quinolone-based antibacterial agents. The basic nitrogen of the piperazine can form crucial ionic interactions or hydrogen bonds with the target enzyme (e.g., DNA gyrase) and can be further functionalized to extend into nearby binding pockets. Studies on 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids demonstrated that the nature of the substituent on the piperazine ring significantly impacts antimicrobial potency. researchgate.net

Below is an interactive data table summarizing the Minimum Inhibitory Concentration (MIC) values for selected C-7 substituted derivatives against various bacterial strains, illustrating the impact of these modifications. researchgate.net

Compound IDC-7 SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
1 2,5-dioxo-piperazin-1-yl4.11.0
2 2,3,5,6-tetraoxo-piperazin-1-yl12.53.1
3 4-methyl-2,5-dioxo-piperazin-1-yl6.22.0
4 4-ethyl-2,5-dioxo-piperazin-1-yl5.01.5

Data sourced from research on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives. researchgate.net

The data clearly indicate that even minor changes to the piperazinyl substituent at C-7, such as N-alkylation, can alter the antibacterial spectrum and potency. Beyond piperazine, other substituents at positions C-6, C-7, and C-8 in related quinolin-2(1H)-one scaffolds have been shown to be critical for anticancer activity, with specific combinations of methoxy, methylenedioxy, and benzyloxy groups leading to nanomolar potency against human cancer cell lines. nih.gov

Side Chain Modifications and Their Role in Target Affinity

Side chains appended to the core this compound structure play a crucial role in determining target affinity and specificity. These chains act as molecular probes, exploring the topology of the target's binding site to establish optimal van der Waals, hydrophobic, and hydrogen-bonding interactions. The design of these side chains often focuses on their length, rigidity, and the chemical nature of their terminal functional groups. mdpi.com

For example, in the development of inhibitors for viral polymerases, side chains are meticulously designed to fit into deep hydrophobic pockets adjacent to the primary binding site. A linker of optimal length and flexibility is required to position a terminal aromatic group (e.g., a phenyl or tolyl group) for favorable π-π stacking interactions with amino acid residues like tryptophan or tyrosine within the target protein. mdpi.com The rigidity of the linker is also a key factor; a more rigid linker can reduce the entropic penalty upon binding, leading to higher affinity. mdpi.com

Advanced strategies in side chain modification involve designing moieties that can form reversible covalent bonds with specific amino acid residues, such as lysine (B10760008), in the vicinity of the binding site. nih.gov By incorporating a reactive group like an aldehyde into a side chain, a transient Schiff base (imine) can be formed with a lysine residue, dramatically increasing the residence time of the inhibitor on its target and thereby enhancing its apparent affinity. nih.gov This strategy is particularly effective when structural data of the target protein confirms the presence of an accessible lysine near the ligand-binding pocket.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to optimize the properties of a lead compound while retaining its key biological activity. nih.govcapes.gov.br Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, aiming to improve pharmacokinetics, reduce toxicity, or enhance potency. researchgate.net Scaffold hopping takes this a step further by replacing the central core of the molecule with a structurally different scaffold that maintains the original orientation of key binding groups. u-strasbg.fr

In the context of this compound, the fluorine atom itself is a bioisostere of a hydrogen atom, providing the metabolic stability discussed earlier. nih.gov A more significant modification is seen in the replacement of the entire dihydroquinolinone core. For instance, research on HIV-1 reverse transcriptase inhibitors successfully employed a scaffold hop from a thienopyrimidinone core to a quinazolinone scaffold. nih.gov This hop was guided by the need to maintain a specific catechol (3,4-dihydroxyphenyl) moiety in a precise orientation for binding. The resulting 2-(3,4-dihydroxyphenyl)-6-fluoroquinazolin-4(3H)-one demonstrated the viability of the new scaffold. nih.gov

Similarly, the dihydroquinazoline (B8668462) scaffold, a close structural relative of dihydroquinolinone, has been used in bioisosteric strategies. The substitution of a carbon atom at position 8 of the quinazolinone ring with a nitrogen atom (to form a quinazoline) alters the scaffold's hydrogen bonding capacity and electronic properties, offering a new avenue for patentability and property optimization. nih.gov These examples underscore how modifying or completely replacing the core scaffold can lead to novel chemical entities with improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.gov By building a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds and provide insight into the structural features that are essential for potency.

For derivatives of the 6-fluoroquinoline (B108479) core, QSAR studies have successfully generated robust and predictive models. In one study on 2,4-disubstituted 6-fluoroquinolines with antiplasmodial activity, a genetic function approximation (GFA) technique was used to develop a highly predictive model. nih.gov The model's statistical significance was confirmed by its high internal squared correlation coefficient (R² = 0.921) and leave-one-out cross-validation coefficient (Q²cv = 0.801), as well as its excellent predictive power on an external test set (R²pred = 0.901). nih.gov

The model identified several key descriptors that govern the antiplasmodial activity of these compounds: nih.gov

Descriptor TypeDescriptor NameCorrelation with ActivityInterpretation
Constitutionaln5Ring PositiveAn increased number of 5-membered rings is beneficial for activity.
TopologicalGGI9 PositiveHigher values of the topological charge index of order 9 are correlated with higher potency.
3D AutocorrelationTDB7u, TDB8u PositiveThese descriptors relate to the 3D topology and atomic properties, suggesting specific spatial arrangements are important.
RDFRDF75i NegativeThis Radial Distribution Function descriptor suggests that certain interatomic distances weighted by ionization potential are unfavorable for activity.

Data sourced from QSAR studies on 2,4-disubstituted 6-fluoroquinolines. nih.gov

These findings provide actionable guidance for designing new derivatives. For example, a medicinal chemist could prioritize structures containing five-membered rings and focus on modifications that increase the GGI9 topological charge index. QSAR analyses on related quinoline (B57606) structures have also highlighted the importance of descriptors like lipophilicity (logP), molecular volume, surface area, and dipole moment in determining biological activity, further informing rational drug design. uran.ua

Computational and in Silico Approaches in the Discovery and Optimization of 6 Fluoro 3,4 Dihydroquinolin 2 1h One Analogues

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction. For analogues of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, docking studies have been instrumental in identifying potential biological targets and elucidating key intermolecular interactions that govern their activity.

Derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated as inhibitors for a variety of protein targets. For instance, docking studies on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govmdpi.com These simulations revealed critical interactions within the VEGFR2 binding pocket, guiding the synthesis of analogues with enhanced antiproliferative effects in glioblastoma cell lines. nih.gov

Similarly, the 6-chloro analogue, 6-chloro-3,4-dihydro-1H-quinolin-2-one, was identified through a virtual screen and subsequent NMR validation as a fragment that binds to the S1 pocket of Factor XIa (FXIa), a serine protease involved in the blood coagulation cascade. nih.govresearchgate.net Docking simulations predicted its binding mode, which was later confirmed by X-ray crystallography. nih.gov This structural information was then used to guide the expansion of the fragment, leading to the development of highly potent and selective FXIa inhibitors. nih.govresearchgate.net

Other studies have employed molecular docking to explore the potential of quinolinone derivatives against microbial targets, such as DNA gyrase B and N-myristoyltransferase, and viral proteins like the HCV NS3 helicase. nih.govnih.gov These computational predictions help to rationalize observed biological activities and provide a structural basis for further optimization. For example, docking of 2,4-disubstituted 6-fluoroquinolines into a homology model of Plasmodium falciparum translation elongation factor 2 (PfeEF2) helped to understand their antiplasmodial activity. nih.gov

Target ProteinScaffold AnalogueKey Findings from Docking
VEGFR26-hydroxy-3,4-dihydroquinolin-2(1H)-onePredicted strong interactions within the kinase binding pocket, correlating with anti-cancer activity. nih.gov
Factor XIa (FXIa)6-chloro-3,4-dihydro-1H-quinolin-2-oneIdentified binding in the S1 pocket, guiding fragment-based drug design. nih.govresearchgate.net
DNA Gyrase B6-hydroxyquinolinone derivativesPredicted binding modes that explain potential antibacterial activity. nih.gov
PfeEF22,4-disubstituted 6-fluoroquinolinesFormed stable complexes, providing insights for designing novel antimalarial agents. nih.gov
HCV NS3 HelicaseFluoroquinolonesShowed interaction with the catalytic region, suggesting potential for repurposing as antiviral agents. nih.gov

Molecular Dynamics Studies for Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to validate docking poses, calculate binding free energies, and understand the conformational changes that may occur upon ligand binding.

In the context of 3,4-dihydroquinolin-2(1H)-one analogues, MD studies have been applied to confirm the stability of ligand-protein complexes predicted by docking. For example, after docking novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives into the active site of VEGFR2, MD simulations were performed to ensure the persistence of the key interactions. nih.gov The results confirmed that the most potent compounds formed stable complexes with VEGFR2 kinase, supporting their significant anti-cancer activity. nih.gov Similarly, MD simulations have been employed to study the stability of trimethoprim (B1683648) analogs bound to dihydrofolate reductase, demonstrating the power of this technique to confirm that strong contacts are maintained over time. mdpi.com

These simulations typically track metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess conformational stability. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. nih.gov Such analyses provide greater confidence in the predicted binding hypothesis before proceeding with synthesis. nih.govnih.gov

In Silico Prediction of Druggability and ADME Properties

A critical aspect of drug discovery is ensuring that a potent compound also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, collectively known as druggability. In silico tools are widely used to predict these properties early in the design phase, helping to filter out compounds that are likely to fail later in development.

For derivatives of the this compound scaffold, various ADME parameters are typically predicted using computational models. These include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. wpu.edu.sy

Topological Polar Surface Area (TPSA): A predictor of drug absorption and brain penetration.

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Crucial for drugs targeting the central nervous system. mdpi.com

CYP450 Metabolism: Predicts potential drug-drug interactions and metabolic stability.

Toxicity Prediction: Flags potential liabilities such as mutagenicity or cardiotoxicity. jetir.org

Studies on 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and other quinolinone analogues have shown that these in silico predictions are a key part of the design process. nih.govmdpi.comnih.gov For instance, ADME predictions for potential VEGFR2 inhibitors indicated their potential to cross the blood-brain barrier, a desirable feature for treating brain tumors like glioblastoma. nih.govmdpi.com By calculating these properties computationally, researchers can prioritize the synthesis of compounds with a higher probability of success. researchgate.netsrce.hr

ADME/Druggability ParameterIn Silico Tool/MethodImportance in Drug Design
Lipinski's Rule of FiveVarious (e.g., SwissADME)Predicts oral bioavailability and drug-likeness. wpu.edu.sy
Solubility (LogS)VariousAffects absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityQikProp, PreADMEEssential for CNS-acting drugs. mdpi.com
hERG InhibitionVariousPredicts potential for cardiotoxicity.
Cytochrome P450 (CYP) InhibitionVariousPredicts metabolic pathways and drug-drug interactions. nih.gov
Ames Test PredictionVariousPredicts mutagenic potential. jetir.org

Scaffold Hopping and Fragment-Based Drug Design Strategies

Scaffold hopping and fragment-based drug design (FBDD) are powerful strategies for discovering novel chemotypes and optimizing lead compounds. Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to improve properties or find novel intellectual property. FBDD, on the other hand, starts by identifying small, low-affinity "fragments" that bind to the target, which are then grown or linked together to create a high-affinity lead. nih.govspringernature.com

The 3,4-dihydroquinolin-2(1H)-one scaffold is an excellent example of a structure utilized in FBDD. In the discovery of Factor XIa inhibitors, its 6-chloro derivative was identified as a novel fragment binding to the S1 pocket of the enzyme. nih.gov This fragment served as a starting point for a structure-guided "fragment expansion" or "linking" strategy. By combining the structural information from the bound fragment with that of other known inhibitors, medicinal chemists were able to design highly potent molecules. nih.gov This approach highlights how a simple core like 6-substituted-3,4-dihydroquinolin-2(1H)-one can be a valuable building block in drug discovery. nih.govresearchgate.net

Scaffold hopping has also been applied to related quinazolinone and dihydroquinoxalinone structures to discover novel tubulin polymerization inhibitors. nih.govnih.gov By performing C-ring expansion and isometric replacement of rings in a lead compound, researchers successfully identified new scaffolds with high antitumor activity and improved aqueous solubility. nih.govnih.gov These strategies could be similarly applied to the this compound core to explore new biological targets or enhance existing activities.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach can be either ligand-based (searching for molecules similar to a known active) or structure-based (docking molecules into the target's binding site).

The discovery of the 6-chloro-3,4-dihydro-1H-quinolin-2-one fragment as a Factor XIa binder originated from a structure-based virtual screen. nih.gov Docking experiments were used to create a targeted fragment library specifically for FXIa, which was then screened using NMR. nih.govresearchgate.net This demonstrates a highly efficient workflow where computational methods are used to design a focused library, thereby increasing the hit rate of the subsequent experimental screen.

Designing virtual libraries around the this compound core is a viable strategy for identifying novel inhibitors for various targets. By decorating the core scaffold with a diverse set of substituents at synthetically accessible positions, vast virtual libraries can be created. These libraries can then be filtered for drug-like properties (as described in section 6.3) and screened against structural models of disease-relevant proteins using high-throughput docking. nih.govrsc.org The top-scoring hits from the virtual screen become high-priority candidates for chemical synthesis and biological evaluation, streamlining the hit identification process. ijper.orgopenmedicinalchemistryjournal.com

Preclinical Evaluation and Translational Potential

In Vitro Efficacy Assessments in Cell-Based Assays

The in vitro evaluation of 6-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives has primarily centered on their antiproliferative and enzyme inhibitory activities, particularly in the context of oncology.

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study focused on analogues of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy due to its role in angiogenesis. probiocdmo.com In this research, several compounds exhibited potent activity against glioblastoma multiforme (GBM) cell lines, U87-MG and U138-MG. probiocdmo.com The antiproliferative efficacy of these compounds was found to be significantly higher than that of the standard chemotherapeutic agent, temozolomide (B1682018) (TMZ). probiocdmo.com

For instance, compounds 4m, 4q, 4t, and 4u from this study displayed considerable antiproliferative effects. probiocdmo.com Molecular docking and dynamics studies supported these findings, indicating strong interactions between these analogues and the VEGFR2 kinase, which likely underpins their anticancer activity. probiocdmo.com The broader class of fluoroquinolones has also been investigated for its antiproliferative properties, with some derivatives showing excellent activity against a range of solid and liquid cancer cell lines. fda.gov The presence of the fluoroquinolone scaffold is often associated with the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. mdpi.com

The inhibitory concentration (IC₅₀) values for selected 3,4-dihydroquinolin-2(1H)-one analogues against glioblastoma cell lines are presented below, showcasing their potential as potent antiproliferative agents.

CompoundU87-MG IC₅₀ (µM)U138-MG IC₅₀ (µM)
4m 4.20Not Reported
4q 8.00Not Reported
4t 10.48Not Reported
4u 7.96Not Reported
Temozolomide (TMZ) 92.9093.09

In Vivo Pharmacological Studies in Relevant Animal Models

While specific in vivo pharmacological data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights into the potential in vivo effects of this class of molecules.

For example, a series of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were evaluated for their in vivo antibacterial activity using a mouse protection test against Escherichia coli. researchgate.net The results indicated that these compounds offered significant protection, suggesting that the 6-fluoro-quinoline core can be a key pharmacophore for in vivo efficacy in infectious disease models. researchgate.net

In the context of the central nervous system (CNS), the proconvulsant effects of a series of 6-desfluoroquinolones have been studied in mice. nih.gov This research highlights the importance of the substituent at the C-6 position for CNS activity, noting that a hydrogen at this position appeared to be associated with greater neurotoxic activity compared to an amino group. nih.gov Such studies underscore the necessity of careful in vivo evaluation to characterize the full pharmacological profile of quinolone derivatives.

The establishment of relevant animal models is a cornerstone of in vivo pharmacology, allowing for the assessment of a drug candidate's efficacy and mechanism of action in a physiological setting. researchgate.net For oncology, these often include xenograft models where human tumor cells are implanted into immunocompromised mice. probiocdmo.com

Blood-Brain Barrier Penetration Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential for treating central nervous system disorders. The 3,4-dihydroquinolin-2(1H)-one scaffold has been investigated for its BBB penetration potential.

A study on novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives designed as VEGFR2 inhibitors for glioblastoma also included an in silico and in vitro assessment of their BBB permeability. probiocdmo.com The parallel artificial membrane permeability assay (PAMPA) was used to estimate the ability of these compounds to cross a biological membrane mimicking the BBB. probiocdmo.com The results indicated that several of the synthesized compounds exhibited high permeability across the BBB-mimicking membrane, suggesting their potential to effectively penetrate the CNS. probiocdmo.com In silico predictions using tools like SwissADME and PreADME further supported the potential for these derivatives to cross the BBB. probiocdmo.com

Furthermore, studies on other 6-fluoro-containing compounds have demonstrated their ability to be transported across the BBB. For instance, the transport of 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine ([18F]FDOPA) across the BBB has been shown to utilize the large neutral amino acid carrier system. nih.gov While the transport mechanism for this compound may differ, these findings suggest that the inclusion of a fluorine atom at the 6-position of a molecule does not preclude its entry into the CNS and may even be favorable for transport.

Emerging Therapeutic Applications and Drug Repurposing

The unique structural features of the fluoroquinolone scaffold have led to explorations of its therapeutic potential beyond its traditional use as an antibacterial agent. Drug repurposing, the strategy of identifying new uses for approved or investigational drugs, offers a promising avenue for accelerating the development of new therapies.

Fluoroquinolones are being increasingly investigated for their potential as anticancer agents. mdpi.com The proposed mechanisms for their antitumor activity are varied and include the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest. mdpi.com The development of 3,4-dihydroquinolin-2(1H)-one analogues as potent VEGFR2 inhibitors for the treatment of glioblastoma is a prime example of an emerging therapeutic application for this class of compounds. probiocdmo.com Given the significant challenges in treating GBM, novel agents that can both penetrate the BBB and exert potent antiproliferative effects are of high clinical interest. probiocdmo.com

The investigation into 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as orally available, tissue-selective androgen receptor modulators (SARMs) further illustrates the diverse therapeutic possibilities of the quinolinone core structure. This highlights the potential for this compound and its derivatives to be explored for a wide range of indications beyond oncology, including endocrine disorders and other conditions where selective receptor modulation is desired. The adaptability of the quinolinone scaffold makes it a valuable platform for the design and discovery of new therapeutic agents.

Future Directions and Challenges in 6 Fluoro 3,4 Dihydroquinolin 2 1h One Research

Development of Highly Selective Agents

A primary challenge in the development of therapeutic agents based on the 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is achieving high target selectivity. The ability of a drug to interact with its intended biological target while minimizing off-target effects is crucial for a favorable efficacy and safety profile.

Research has identified derivatives of the broader quinolinone family as potent modulators of various biological targets. For instance, certain 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones have been identified as tissue-selective androgen receptor modulators. nih.gov Similarly, derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one are being investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for the treatment of glioblastoma multiforme. nih.gov

The development of highly selective agents requires a deep understanding of the structure-activity relationship (SAR). Future efforts will likely focus on:

Computational Modeling: Utilizing molecular docking and other in silico methods to predict the binding affinity and orientation of novel derivatives within the active site of target proteins. nih.govnih.gov This allows for the rational design of molecules with enhanced selectivity.

Structure-Based Drug Design: Leveraging X-ray crystallography data of ligand-protein complexes to guide the modification of the scaffold. Understanding the precise interactions between the compound and its target can inform the design of derivatives that fit more exclusively into the intended binding pocket. nih.gov

Introduction of Specific Moieties: The strategic placement of functional groups, such as the fluorine atom at the C-6 position, can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity. nih.govmdpi.comst-andrews.ac.uk Further exploration of substitutions on the quinolinone ring is essential for fine-tuning selectivity.

The challenge lies in balancing the desired potency against a specific target with selectivity over closely related proteins or receptors, which often share structural homology.

Addressing Drug Resistance Mechanisms

Drug resistance is a major impediment to the long-term efficacy of many therapeutic agents, particularly in the fields of oncology and infectious diseases. hilarispublisher.com For derivatives of this compound developed as antimicrobial agents, overcoming bacterial resistance is a critical hurdle. The parent class of fluoroquinolones, known for their antibacterial activity, faces well-documented resistance mechanisms. researchgate.net

The primary mechanisms of resistance to quinolone-class drugs include:

Target Enzyme Mutations: Alterations in the genes encoding the primary bacterial targets, DNA gyrase and topoisomerase IV, can reduce the binding affinity of the drug, rendering it less effective. researchgate.netnih.govnih.gov High-level resistance often involves sequential mutations in both enzymes. nih.gov

Increased Efflux: Bacteria can develop or upregulate efflux pumps, which are membrane proteins that actively transport drugs out of the cell. hilarispublisher.comnih.gov This prevents the drug from reaching the necessary intracellular concentration to exert its effect. youtube.com Overexpression of pumps like NorA in Staphylococcus aureus can lead to significant increases in resistance. nih.gov

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can confer a low level of resistance. nih.gov This can create a favorable background for the selection of higher-level chromosomal mutations. nih.gov

Future research must focus on designing compounds that can circumvent these resistance mechanisms. Strategies may include:

Developing derivatives with novel binding modes that are effective against mutated target enzymes.

Creating compounds that are poor substrates for efflux pumps. researchgate.net

Designing combination therapies where a quinolinone derivative is co-administered with an efflux pump inhibitor to restore drug sensitivity. hilarispublisher.com

Table 1: Common Mechanisms of Quinolone Resistance
MechanismDescriptionExample
Target ModificationMutations in genes (gyrA, parC) encoding for DNA gyrase and topoisomerase IV, reducing drug binding affinity. nih.govnih.govAmino acid substitutions in the GyrA and ParE subunits. nih.gov
Efflux PumpsOverexpression of membrane pumps that actively expel the drug from the bacterial cell. hilarispublisher.comnih.govNorA, NorB, and NorC pumps in Staphylococcus aureus. nih.gov
Plasmid-Mediated ResistanceAcquisition of resistance genes (e.g., qnr) on mobile genetic elements. nih.govQnr proteins that protect DNA gyrase from quinolone action. nih.gov

Exploration of Novel Biological Targets

While research has highlighted the potential of dihydroquinolinone derivatives against targets like VEGFR2 and the androgen receptor, the versatility of this scaffold suggests it may have activity against a wider range of biological targets. nih.govnih.gov A significant future direction is the systematic exploration of new therapeutic applications for this compound and its analogues.

The diverse pharmacological activities reported for the broader quinolinone and dihydroquinolinone classes—including anticancer, antidepressant, and antimicrobial properties—support this exploratory approach. nih.govmdpi.comvensel.orgresearchgate.net

Future avenues for exploration include:

High-Throughput Screening: Testing libraries of this compound derivatives against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic diseases.

Phenotypic Screening: Evaluating compounds for their effects on cellular models of various diseases without a preconceived target. This can uncover unexpected therapeutic activities and lead to the identification of novel mechanisms of action.

Targeting Protein-Protein Interactions: Designing derivatives that can disrupt key protein-protein interactions implicated in disease pathways, an area of growing interest in drug discovery.

The primary challenge in this area is the resource-intensive nature of screening and target validation. azolifesciences.com Identifying a novel, druggable target and subsequently optimizing a lead compound is a lengthy and complex process.

Advanced Methodologies for Compound Design and Synthesis

The efficient and versatile synthesis of this compound derivatives is fundamental to advancing research in this area. The development of novel synthetic routes allows for the creation of diverse chemical libraries needed for SAR studies and lead optimization.

Recent advances in synthetic organic chemistry offer powerful tools for constructing the dihydroquinolinone skeleton. mdpi.com Methodologies that are becoming increasingly important include:

Catalytic Annulation: The use of transition metal catalysts or metal-free protocols for the cyclization of precursors like α,β-unsaturated N-arylamides provides efficient access to the core ring structure. mdpi.com

Radical Cyclizations: 6-exo-trig radical cyclizations of α-halo-ortho-alkenyl anilides have been shown to produce dihydroquinolin-2-ones in high yields and with excellent stereocontrol. nih.gov

Tandem Reactions: Acid-catalyzed tandem reactions can be employed to construct more complex fused-ring systems, such as pyrano[3,2-c]quinolones, in a step-economic fashion. nih.gov

The challenge is to develop synthetic methods that are not only efficient and high-yielding but also environmentally sustainable ("green chemistry") and amenable to scale-up for potential future manufacturing. mdpi.com Furthermore, creating methods that allow for precise control over stereochemistry is crucial, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov

Table 2: Modern Synthetic Approaches to Dihydroquinolin-2(1H)-ones
MethodologyDescriptionKey Features
Catalytic AnnulationCyclization of α,β-unsaturated N-arylamides via electrophilic, radical, or photochemical pathways. mdpi.comCan be metal-catalyzed or metal-free; offers diverse substitution patterns. mdpi.com
Radical CyclizationIntramolecular cyclization of radical intermediates, such as those derived from α-halo-ortho-alkenyl anilides. nih.govHigh yields and excellent transfer of chirality. nih.gov
Knorr SynthesisCondensation between β-keto esters and anilines followed by cyclization. researchgate.netA classical method for quinolinone synthesis. researchgate.net
Tandem ReactionsA sequence of intramolecular reactions where the subsequent reaction occurs at the functionality generated in the previous step. nih.govStep- and atom-economic for building complex scaffolds. nih.gov

Clinical Translation and Therapeutic Innovation

The ultimate goal of drug discovery is the successful clinical translation of a promising compound into an effective therapy. This process is fraught with challenges, including navigating preclinical studies, clinical trials, and regulatory approval. azolifesciences.comnih.gov

For derivatives of this compound, key challenges in clinical translation include:

Pharmacokinetics and ADME Properties: Ensuring that the compound has appropriate Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. For central nervous system (CNS) targets, for example, the ability to cross the blood-brain barrier is essential. nih.gov The fluorine atom is often incorporated into drug candidates to block metabolically vulnerable sites and improve metabolic stability. nih.gov

Predictive Preclinical Models: The limitations of animal models in fully recapitulating human diseases can lead to failures in clinical trials. azolifesciences.comnih.gov Developing and utilizing more predictive preclinical models, such as patient-derived xenografts or organoids, is a crucial area of innovation.

Patient Heterogeneity: Diseases like cancer and depression are highly heterogeneous, and a drug that is effective in one patient subpopulation may not be in another. azolifesciences.com The development of companion diagnostics to identify patients most likely to respond to a given therapy is an important aspect of personalized medicine.

Therapeutic innovation will require not only the development of novel and selective compounds but also a more integrated approach to drug development. This includes greater collaboration between academic researchers, the pharmaceutical industry, and regulatory agencies to streamline the path from laboratory discovery to clinical application. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives?

  • Methodology : Key steps include:

  • Alkylation : Reacting chloroalkylamine salts (e.g., compound 9 ) with fluorinated intermediates (e.g., 8 ) in DMF using K₂CO₃ to introduce side chains .
  • Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) or hydrazine hydrate to convert nitro groups to amines (e.g., 1925 ) .
  • Coupling Reactions : Thiophene-2-carbimidothioate hydroiodide coupling with amines (e.g., 2026 ) under mild ethanol conditions .
    • Characterization : Confirmed via ¹H NMR (e.g., δ 8.13 ppm for aromatic protons) and mass spectrometry (e.g., MS-ESI: m/z 282 for compound 19 ) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H NMR : Identifies substituent positions (e.g., fluoro at C6 causes splitting patterns like δ 8.13 ppm as a doublet of doublets) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., m/z 303 for compound 18 ) .
  • Chromatography : Purification via column chromatography (e.g., NH₃/MeOH:CH₂Cl₂ gradients) ensures purity .

Q. What is the role of fluorination in modifying biological activity?

  • Fluorine at C6 enhances metabolic stability and influences electronic properties. However, an 8-fluoro substituent (e.g., compound 31 ) reduces nNOS inhibition (IC₅₀ = 3.36 µM vs. 0.58 µM for unsubstituted 26 ), likely by restricting side-chain flexibility .

Advanced Research Questions

Q. How do terminal amine variations in 2-carbon vs. 3-carbon side chains affect nNOS inhibition?

  • SAR Analysis :

  • 2-Carbon Chains (e.g., compounds 26–29 ): Pyrrolidine derivatives (e.g., 29 ) show highest potency (IC₅₀ = 160 nM) due to optimal amine basicity and steric fit .
  • 3-Carbon Chains (e.g., 30, 41, 42 ): Reduced potency (IC₅₀ > 1 µM) despite retained selectivity, suggesting longer chains disrupt binding orientation .
    • Experimental Design : Compare IC₅₀ values across amine types (dimethylamino, pyrrolidine) using enzyme inhibition assays .

Q. How can synthetic yields be optimized for nitro-to-amine reductions?

  • Catalyst Selection : Raney Ni with hydrazine hydrate achieves 98% yield (e.g., 20 ), while Pd/C under H₂ gives 72.9% (e.g., 24 ). Solvent choice (MeOH vs. EtOH) and reaction time (20 min vs. 48 h) also impact efficiency .
  • Scale-Up : Continuous flow processes and automated reactors improve reproducibility in industrial settings .

Q. What methodologies resolve contradictions in substituent effects on molecular flexibility?

  • Computational Modeling : Molecular dynamics simulations predict side-chain conformations. For example, the 8-fluoro group in 31 restricts rotation, validated by lower activity .
  • Comparative SAR : Synthesize analogues with substituents at C5, C7, or C8 to test steric/electronic effects .

Q. How are palladium-catalyzed carbonylative syntheses applied to complex derivatives?

  • Radical Cyclization : Use Pd catalysts with perfluoroalkyl iodides and CO sources (e.g., TFBen) to construct polycyclic scaffolds (e.g., 68 , 71 ) in one pot, achieving >70% yields .
  • E/Z Selectivity : Controlled by ligand choice (e.g., phosphines) and reaction temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3,4-dihydroquinolin-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。